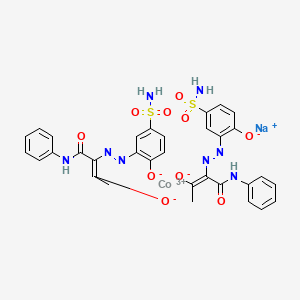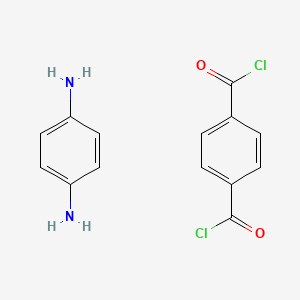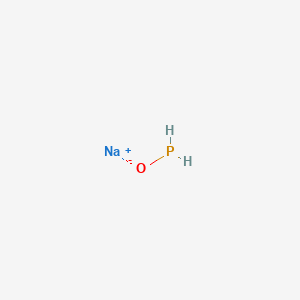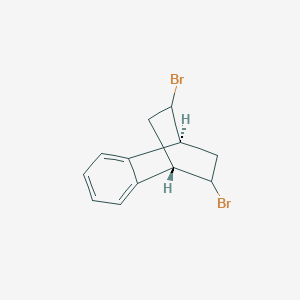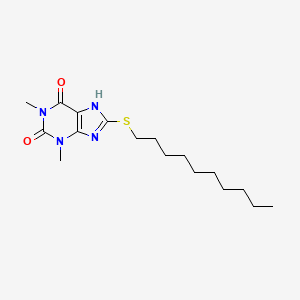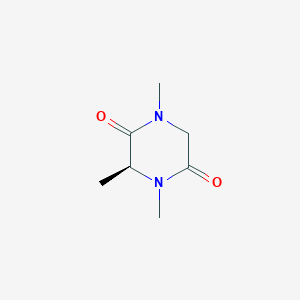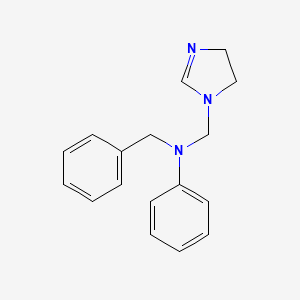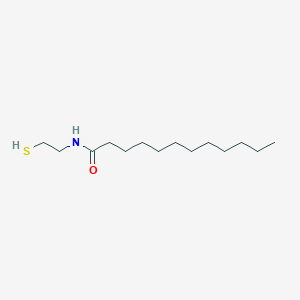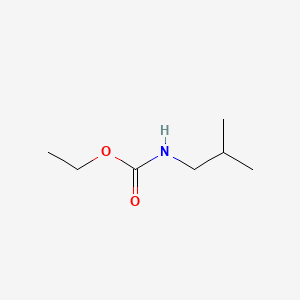
Isobutyl urethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl urethane, also known as isobutyl carbamate, is an organic compound with the molecular formula C7H15NO2. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of an isobutyl group attached to a urethane functional group, which imparts specific reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
Isobutyl urethane can be synthesized through the reaction of isobutyl alcohol with isocyanates. One common method involves the reaction of isobutyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as dibutyltin dilaurate, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of this compound. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Isobutyl urethane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the urethane group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Isobutyl alcohol and urea.
Oxidation: Carbamates and other oxidized derivatives.
Substitution: Various substituted urethanes depending on the nucleophile used.
科学研究应用
Isobutyl urethane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
作用机制
The mechanism of action of isobutyl urethane involves its ability to form stable carbamate bonds with various nucleophiles. This reactivity is primarily due to the presence of the urethane functional group, which can undergo nucleophilic attack by amines, alcohols, and other nucleophiles. The resulting carbamate bonds are stable and resistant to hydrolysis, making this compound a valuable compound in various applications.
相似化合物的比较
Isobutyl urethane can be compared with other similar compounds, such as:
Methyl urethane: Similar in structure but with a methyl group instead of an isobutyl group. Methyl urethane is less bulky and has different reactivity.
Ethyl urethane: Contains an ethyl group, leading to different physical and chemical properties compared to this compound.
Butyl urethane: Has a straight-chain butyl group, which affects its solubility and reactivity compared to the branched isobutyl group in this compound.
This compound is unique due to its branched isobutyl group, which imparts specific steric and electronic effects that influence its reactivity and stability.
属性
CAS 编号 |
539-89-9 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI 键 |
XHQBGKPHDZWOHT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


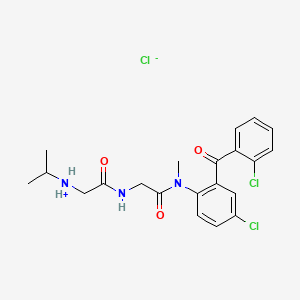
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
